molecular formula C16H13ClN4OS B2503621 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1203330-76-0

2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2503621
CAS No.: 1203330-76-0
M. Wt: 344.82
InChI Key: ABEUGGPFTCYZSS-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Carboxamide Formation: The carboxamide group is introduced by reacting the thiazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

    Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the pyridin-3-ylmethyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
  • 2-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
  • 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

2-(3-chloroanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-4-1-5-13(7-12)20-16-21-14(10-23-16)15(22)19-9-11-3-2-6-18-8-11/h1-8,10H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEUGGPFTCYZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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